Lipophilicity (XLogP3) Benchmark: Isopropylphenyl Derivative Outperforms Phenyl and Methyl Congeners
The target compound exhibits a computed XLogP3 of 5.1, which is 1.1 log units higher than the unsubstituted phenyl analog (XLogP3 4.0) and 0.7 log units higher than the 4-methylphenyl analog (XLogP3 4.4) [1]. This difference corresponds to an approximately 12.6‑fold greater partition coefficient relative to the phenyl derivative and a 5.0‑fold increase relative to the methyl derivative, indicating significantly enhanced hydrophobicity that can drive stronger hydrophobic interactions with target protein binding pockets and alter membrane partitioning [1].
| Evidence Dimension | Lipophilicity (XLogP3 computed) |
|---|---|
| Target Compound Data | XLogP3 = 5.1 |
| Comparator Or Baseline | 6-chloro-2-phenylquinoline-4-carboxylic acid: XLogP3 = 4.0; 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid: XLogP3 = 4.4 |
| Quantified Difference | Δ XLogP3 +1.1 vs phenyl; +0.7 vs 4-methylphenyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem, 2025 release) [1] |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability, plasma protein binding, and in vivo distribution; a 1.1 log unit increase represents a substantial shift that can differentiate the compound's behavior in cell-based assays and pharmacokinetic studies.
- [1] PubChem Compound Summary CID 3302460 (target), CID 238006 (phenyl analog), CID 1133093 (4-methylphenyl analog) – XLogP3 values; National Center for Biotechnology Information, 2025. View Source
